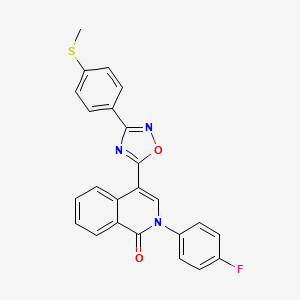

![molecular formula C24H20N2O5 B2991333 2-[2-[2-(萘-1-基氨基)-2-氧代乙基]-1-氧代异喹啉-5-基]氧基乙酸甲酯 CAS No. 868224-88-8](/img/structure/B2991333.png)

2-[2-[2-(萘-1-基氨基)-2-氧代乙基]-1-氧代异喹啉-5-基]氧基乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

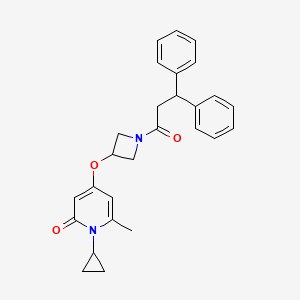

The synthesis of such a compound would likely involve several steps, including the formation of the isoquinoline ring, the introduction of the naphthalene moiety, and the formation of the ester group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The naphthalene and isoquinoline moieties would contribute to the compound’s aromaticity and stability. The presence of the amino, ketone, and ester groups would also have significant effects on the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The amino group could participate in reactions such as acylation or alkylation. The ketone group could undergo reactions such as nucleophilic addition or reduction. The ester group could undergo hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. It would likely be a solid at room temperature, and its solubility would depend on the solvent used. The presence of the aromatic rings would likely make it relatively stable, while the functional groups would influence its reactivity .科学研究应用

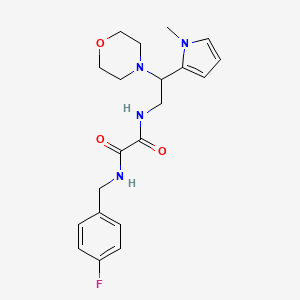

Medicine: Peptide Enzyme Inhibition

This compound has been studied for its potential as a peptide enzyme inhibitor. Its structure allows it to mimic the transition states of amines and esters in biological processes, which is crucial in the inhibition of enzymes that recognize these states . This application is significant in the development of new therapeutic agents that target specific enzymes related to diseases.

Agriculture: Plant Growth Regulation

In agriculture, the compound’s ability to act as an enzyme inhibitor can be harnessed to regulate plant growth. By affecting the enzymes that control growth factors, it could be used to develop new agrochemicals that manage crop growth and development, potentially improving yield and resistance to pests .

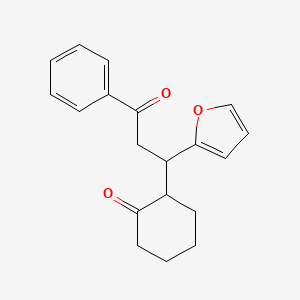

Environmental Science: Pollutant Degradation

The chelating properties of this compound, due to its hydrogen acceptor and donor function, make it a candidate for binding to environmental pollutants. This could lead to applications in pollutant degradation, where the compound helps to neutralize or remove harmful substances from the environment .

Material Science: Synthesis of Advanced Materials

“Methyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate” can be used in the synthesis of advanced materials. Its structural properties may contribute to the development of new materials with specific characteristics, such as enhanced durability or conductivity .

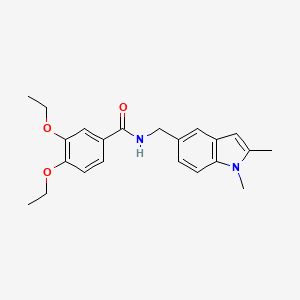

Biochemistry: Study of Biomolecular Interactions

In biochemistry, the compound’s ability to mimic biological molecules makes it useful for studying biomolecular interactions. It can be used as a probe to understand how enzymes interact with their substrates, which is fundamental in the design of drugs and understanding of metabolic pathways .

Catalysis: Metal-Catalyzed Synthesis

The compound has been synthesized using a metal-catalyzed alkyne–azide cycloaddition reaction (CuAAC), which is a widely used method in click chemistry. This demonstrates its role in catalysis, where it can be part of the synthesis of various organic compounds, potentially leading to the discovery of new reactions and catalytic processes .

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5/c1-30-23(28)15-31-21-11-5-9-19-18(21)12-13-26(24(19)29)14-22(27)25-20-10-4-7-16-6-2-3-8-17(16)20/h2-13H,14-15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUANKXVMSEIBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2991251.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2991256.png)

![1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2991260.png)

![Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2991264.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2991267.png)